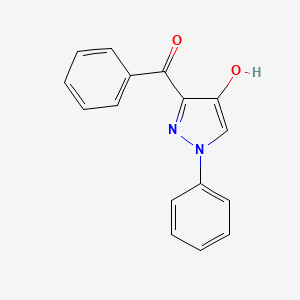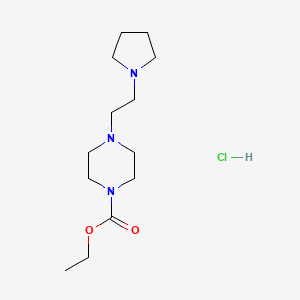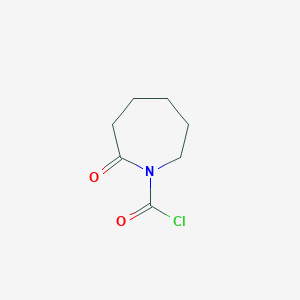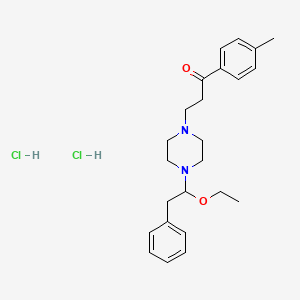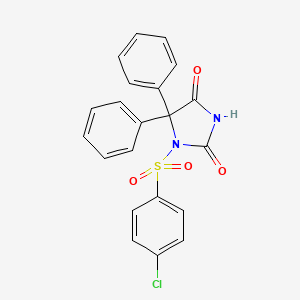![molecular formula C14H7NO2S2 B14702519 3,9-dithia-6-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadeca-1(16),2(10),4(8),12,14-pentaene-5,7-dione CAS No. 25335-83-5](/img/structure/B14702519.png)
3,9-dithia-6-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadeca-1(16),2(10),4(8),12,14-pentaene-5,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,9-dithia-6-azapentacyclo[95102,1004,8012,16]heptadeca-1(16),2(10),4(8),12,14-pentaene-5,7-dione is a complex organic compound characterized by its unique pentacyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-dithia-6-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadeca-1(16),2(10),4(8),12,14-pentaene-5,7-dione typically involves multi-step organic reactions. These reactions often require specific catalysts and controlled conditions to ensure the correct formation of the pentacyclic structure. Common reagents used in the synthesis include sulfur-containing compounds and nitrogen sources, which are essential for incorporating the dithia and aza functionalities into the molecule.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to achieve high yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to facilitate large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3,9-dithia-6-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadeca-1(16),2(10),4(8),12,14-pentaene-5,7-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen functionalities into the molecule.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
3,9-dithia-6-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadeca-1(16),2(10),4(8),12,14-pentaene-5,7-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is investigated for its potential use in materials science, particularly in the development of new polymers and advanced materials.
Mecanismo De Acción
The mechanism by which 3,9-dithia-6-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadeca-1(16),2(10),4(8),12,14-pentaene-5,7-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to engage in specific binding interactions, influencing various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4,10-dithia-1-azatetracyclo[9.7.0.0{2,10}.0{4,8}.0^{12,16}]octadeca-3(7),5,12,14,16-pentaene-8,18-dione
- 3,9-dithia-6-azapentacyclo[9.5.1.0{2,10}.0{4,8}.0^{12,16}]heptadeca-2(10),4(8),11,13,15-pentaene-5,7-dione
Uniqueness
3,9-dithia-6-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadeca-1(16),2(10),4(8),12,14-pentaene-5,7-dione is unique due to its specific pentacyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
25335-83-5 |
|---|---|
Fórmula molecular |
C14H7NO2S2 |
Peso molecular |
285.3 g/mol |
Nombre IUPAC |
3,9-dithia-6-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadeca-1(16),2(10),4(8),12,14-pentaene-5,7-dione |
InChI |
InChI=1S/C14H7NO2S2/c16-13-11-12(14(17)15-13)19-10-8-4-7(9(10)18-11)5-2-1-3-6(5)8/h1-3,7H,4H2,(H,15,16,17) |
Clave InChI |
PBBXHSAKRLVRKZ-UHFFFAOYSA-N |
SMILES canónico |
C1C2C3=CC=CC3=C1C4=C2SC5=C(S4)C(=O)NC5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




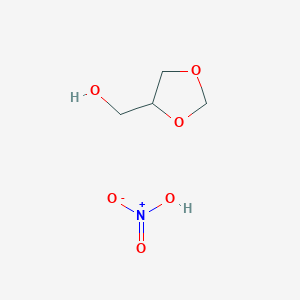
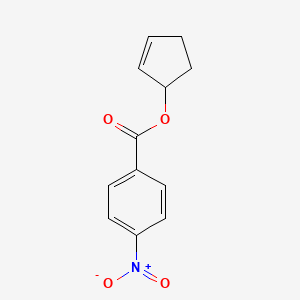
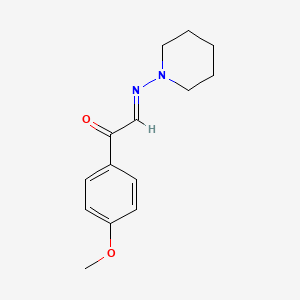
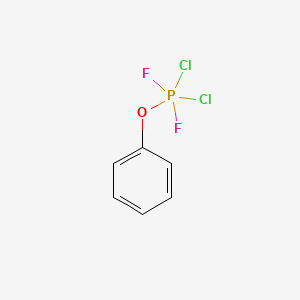
![(4E)-4-[(2-Hydroxypropyl)imino]pentan-2-one](/img/structure/B14702497.png)


